(1,4a-Dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanamine;hydrochloride
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Overview
Description
Leelamine hydrochloride is a compound derived from the bark of pine treesLeelamine hydrochloride is known for its lysosomotropic properties, which enable it to accumulate in acidic compartments within cells, such as lysosomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leelamine hydrochloride can be synthesized through various chemical reactions. One common method involves the reaction of leelamine with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of leelamine hydrochloride involves large-scale synthesis using optimized reaction conditions. The process includes the extraction of leelamine from natural sources, followed by its conversion to the hydrochloride salt. The production process is designed to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Leelamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions involving leelamine hydrochloride include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of leelamine hydrochloride depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Leelamine hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, leelamine hydrochloride is used as a reagent in various synthetic reactions. Its unique properties make it a valuable tool for modifying other compounds and studying reaction mechanisms .
Biology: In biological research, leelamine hydrochloride is studied for its effects on cellular processes. Its lysosomotropic properties enable it to accumulate in lysosomes, making it a useful compound for studying lysosomal function and related pathways .
Medicine: Leelamine hydrochloride has shown promise in cancer research due to its ability to inhibit intracellular cholesterol transport and disrupt key signaling pathways involved in cancer cell proliferation. It has been studied for its potential use in treating various types of cancer, including melanoma and prostate cancer .
Industry: In the industrial sector, leelamine hydrochloride is used in the development of novel drug delivery systems. Its ability to accumulate in specific cellular compartments makes it a valuable component in targeted drug delivery applications .
Mechanism of Action
Leelamine hydrochloride exerts its effects through multiple mechanisms. It inhibits intracellular cholesterol transport by accumulating in lysosomes and binding to proteins involved in cholesterol export. This disruption leads to a lack of cholesterol availability for key cellular processes, ultimately resulting in cell death .
The compound also inhibits several key signaling pathways, including the PI3K/Akt, STAT3, and MAPK pathways. These pathways are crucial for cancer cell survival and proliferation, and their inhibition by leelamine hydrochloride contributes to its anticancer effects .
Comparison with Similar Compounds
- Abietic acid
- Dehydroabietylamine
- Other diterpene amine phytochemicals
Properties
IUPAC Name |
(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPQLGCAWUAYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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